Exendin-4 (3-39)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

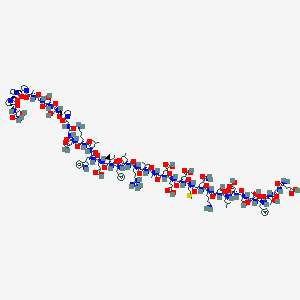

Exendin-4 (3-39) is a truncated form of Exendin-4 that lacks the first two amino acids . It is a potent Glucagon-Like Peptide 1 (GLP-1) receptor antagonist . The sequence of Exendin-4 (3-39) is Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2 .

Synthesis Analysis

Exendin-4 folds through two distinct pathways according to a study . Pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .Molecular Structure Analysis

The folding of Exendin-4 involves an intermediate state during the folding process, suggesting a more complex three-state mode of folding . The folding along these pathways follows the hydrophobic collapse mechanism and the diffusion-collision mechanism .Chemical Reactions Analysis

Exendin-4 (3-39) is a peptide hormone that triggers synthesis and release of insulin from beta cells in the pancreas . It is similar in both structure and function to GLP-1, a hormone found in the human pancreas that stimulates insulin production in the pancreas, but only when glucose production is high .Physical And Chemical Properties Analysis

Exendin-4 (3-39) is a 39-amino acid peptide hormone . Its molecular weight is 3992.47 . The folding of Exendin-4 involves an intermediate state during the folding process, suggesting a more complex three-state mode of folding .Applications De Recherche Scientifique

Structural Characterization and Binding Properties

- Exendin-4, a 39 amino acid peptide, shares structural similarities with glucagon-like-peptide-1 (GLP-1) and shows significant helicity in certain residues. Its interaction with membranes and receptors is influenced by its helical structure and specific amino acid residues (Neidigh et al., 2001).

- The C-terminal sequence of Exendin-4 is crucial for its high affinity to the GLP-1 receptor and its biological activity, which is distinct from that of GLP-1 (Doyle et al., 2003).

Therapeutic Potential and Application

- Exendin-4 is explored for its potential in treating diabetes, as it regulates insulin release and has a longer biological effect compared to GLP-1. It also impacts food consumption and weight management, indicating its potential in metabolic syndrome therapies (Szayna et al., 2000).

- Improved analogues of Exendin-4, designed for better solubility and reduced aggregation, maintain biological activity and offer new avenues for drug development in type 2 diabetes treatment (Rovó et al., 2014).

- Exendin-4 has been used to develop novel recombinant analogues, showing efficacy similar to Exendin-4 in glucose regulation, demonstrating its potential in cost-effective diabetes treatments (Wu et al., 2011).

Molecular and Cellular Mechanisms

- Exendin-4's effect on bone marrow-derived mesenchymal stem cells under stress conditions highlights its protective role in cellular apoptosis, suggesting therapeutic possibilities in regenerative medicine (He et al., 2016).

- It exhibits neuroprotective effects by modulating microglial activation and inflammatory responses in Parkinson's disease models, offering insights into its potential use in neurodegenerative disease therapy (Kim et al., 2009).

Imaging and Diagnostic Applications

- Exendin(9-39), an antagonist of Exendin-4, is explored as a probe for pancreatic beta-cell imaging, showing promise in diabetes-related diagnostic applications (Mukai et al., 2009).

Mécanisme D'action

Safety and Hazards

According to the safety data sheet, no special measures are required for handling Exendin-4 (3-39) . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

Orientations Futures

Exendin-4 is being explored for new treatments for Alzheimer’s disease, diabetes, and other diseases . Scientists are testing exenatide, a synthetic form of Exendin-4, as a possible intervention for Alzheimer’s disease . The review also highlights some challenges and future directions in the improvement of Exendin-4 as an anti-diabetic drug .

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H272N46O58S/c1-16-90(10)140(170(275)201-108(52-58-137(244)245)155(260)206-115(73-97-76-186-100-39-24-23-38-98(97)100)160(265)203-110(68-86(2)3)157(262)193-102(41-26-28-61-178)150(255)207-116(74-128(181)231)146(251)189-77-129(232)187-80-132(235)219-63-30-43-123(219)167(272)213-121(84-226)166(271)211-119(82-224)147(252)190-78-130(233)191-92(12)173(278)221-65-32-45-125(221)175(280)222-66-33-46-126(222)174(279)220-64-31-44-124(220)168(273)210-118(81-223)143(182)248)217-162(267)113(71-95-34-19-17-20-35-95)205-158(263)111(69-87(4)5)202-151(256)103(42-29-62-185-176(183)184)200-169(274)139(89(8)9)216-144(249)91(11)192-148(253)105(49-55-134(238)239)196-153(258)106(50-56-135(240)241)197-154(259)107(51-57-136(242)243)198-156(261)109(59-67-281-15)199-152(257)104(48-53-127(180)230)195-149(254)101(40-25-27-60-177)194-164(269)120(83-225)212-159(264)112(70-88(6)7)204-161(266)117(75-138(246)247)208-165(270)122(85-227)214-172(277)142(94(14)229)218-163(268)114(72-96-36-21-18-22-37-96)209-171(276)141(93(13)228)215-131(234)79-188-145(250)99(179)47-54-133(236)237/h17-24,34-39,76,86-94,99,101-126,139-142,186,223-229H,16,25-33,40-75,77-85,177-179H2,1-15H3,(H2,180,230)(H2,181,231)(H2,182,248)(H,187,232)(H,188,250)(H,189,251)(H,190,252)(H,191,233)(H,192,253)(H,193,262)(H,194,269)(H,195,254)(H,196,258)(H,197,259)(H,198,261)(H,199,257)(H,200,274)(H,201,275)(H,202,256)(H,203,265)(H,204,266)(H,205,263)(H,206,260)(H,207,255)(H,208,270)(H,209,276)(H,210,273)(H,211,271)(H,212,264)(H,213,272)(H,214,277)(H,215,234)(H,216,249)(H,217,267)(H,218,268)(H,236,237)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,183,184,185)/t90-,91-,92-,93+,94+,99-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYIPGKMSDDSFW-TYVQEZQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H272N46O58S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3992 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exendin-4 (3-39) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)